molecular formula C11H12O B3285143 4-Ethyl-2,3-dihydro-1H-inden-1-one CAS No. 79780-68-0

4-Ethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3285143
M. Wt: 160.21 g/mol
InChI Key: UHRSBAQYOGCQKA-UHFFFAOYSA-N
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Patent
US08222281B2

Procedure details

4-Bromoindan-1-one (600 mg, 2.84 mmol) was dissolved in toluene (10 mL), and ethyl boronate (105 mg, 8.52 mmol), silver oxide (I) (274 mg, 7.10 mmol), potassium carbonate (196 mg, 8.52 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloride dichloromethane complex (46 mg, 0.0568 mmol) were added thereto, and then, the resulting mixture was stirred under a nitrogen atmosphere at 100° C. for 4 hours. After cooling to room temperature, the reaction solution was filtered, and the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 80:20 (v/v)), whereby the objective title compound was obtained as a colorless oily substance (421 mg, yield: 92%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
196 mg
Type
reactant
Reaction Step Two
Quantity
274 mg
Type
catalyst
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11].B([O-])O[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.[Ag]=O>[CH2:14]([C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
105 mg
Type
reactant
Smiles
B(OCC)[O-]
Name
Quantity
196 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
274 mg
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under a nitrogen atmosphere at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, whereby a crude product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 80:20 (v/v)), whereby the objective title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oily substance (421 mg, yield: 92%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)C1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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